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Diisobutyl Dicarbonate

Process Chemistry Dialkyl Dicarbonate Synthesis Phase‑Transfer Catalysis

Diisobutyl dicarbonate (CAS 119174-41-3; synonym isobutoxyformic anhydride; molecular formula C₁₀H₁₈O₅; MW 218.25 g·mol⁻¹) is a symmetrical dialkyl dicarbonate belonging to the dialkyl pyrocarbonate family. The compound serves as a reagent for introducing the isobutoxycarbonyl (iBoc) protecting group and as a key intermediate in mixed‑anhydride acylation chemistry.

Molecular Formula C10H18O5
Molecular Weight 218.25 g/mol
CAS No. 119174-41-3
Cat. No. B8656784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiisobutyl Dicarbonate
CAS119174-41-3
Molecular FormulaC10H18O5
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)OC(=O)OCC(C)C
InChIInChI=1S/C10H18O5/c1-7(2)5-13-9(11)15-10(12)14-6-8(3)4/h7-8H,5-6H2,1-4H3
InChIKeyAWQXHKHGNWUDDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diisobutyl Dicarbonate (CAS 119174-41-3): Core Identity and Compound-Class Context for Procurement


Diisobutyl dicarbonate (CAS 119174-41-3; synonym isobutoxyformic anhydride; molecular formula C₁₀H₁₈O₅; MW 218.25 g·mol⁻¹) is a symmetrical dialkyl dicarbonate belonging to the dialkyl pyrocarbonate family . The compound serves as a reagent for introducing the isobutoxycarbonyl (iBoc) protecting group and as a key intermediate in mixed‑anhydride acylation chemistry [1]. Its branched, four‑carbon alkyl chains confer steric and electronic properties that are distinct from those of the widely used tert‑butyl (Boc) and methyl/ethyl analogs, making direct substitution without experimental validation potentially misleading [2].

1
Protecting group chemistry
Introduces isobutoxycarbonyl (iBoc) group with steric and lipophilic differentiation
2
Mixed-anhydride acylation
Supports peptide/amide bond formation via isobutyl-based mixed anhydrides
3
Process-friendly physical profile
Higher-boiling liquid reduces evaporative loss and vapour-phase risk relative to lower dialkyl analogs

Why In‑Class Dialkyl Dicarbonates Cannot Be Interchanged with Diisobutyl Dicarbonate


Dialkyl dicarbonates are not a uniform family; the alkyl chain length and branching profoundly influence hydrolysis rate, steric accessibility, phase‑transfer behaviour, and the stability of the derived alkoxycarbonyl protecting groups [1]. Diisobutyl dicarbonate occupies a unique position: its branched isobutyl groups provide greater steric demand than linear or less‑hindered analogs, which translates into differentiated reactivity in N‑acylation and mixed‑anhydride formation as well as altered acid‑lability of the resulting iBoc‑protected intermediates relative to Boc‑protected congeners [2]. Consequently, generic substitution without verification of the specific performance characteristics documented below risks sub‑optimal yields, unexpected by‑product profiles, or failed deprotection steps.

Steric demand differs significantly
Branched isobutyl chains increase steric bulk; linear or less-hindered dialkyl dicarbonates may exhibit different reaction rates and selectivity, potentially leading to lower yields.
iBoc vs. Boc acid lability mismatch
The iBoc group's acid stability differs from Boc; substitution with di-tert-butyl dicarbonate can cause premature deprotection or incomplete removal in multi-step sequences.
Urethane by-product profile may shift
Mixed-anhydride reactions with alternative dialkyl dicarbonates can alter urethane contamination levels, complicating purification workflows.

Quantitative Differentiation Evidence for Diisobutyl Dicarbonate versus Closest Analogs


Synthesis Efficiency: Diisobutyl Dicarbonate vs. Dimethyl Dicarbonate Under Identical Phase‑Transfer Catalysis

In a direct head‑to‑head synthesis using benzyl‑dodecyldimethylammonium chloride as catalyst, diisobutyl dicarbonate was obtained in 96.5% isolated yield (105.2 g from 139.4 g isobutyl chloroformate), whereas dimethyl dicarbonate afforded only 85% yield under the same catalyst system (54.3 g from 100 g methyl chloroformate) [1]. In a continuous‑flow variant, the yield of diisobutyl dicarbonate reached 98% of theory, demonstrating consistently superior process efficiency [1].

Synthesis yield vs. dimethyl dicarbonate
Head-to-head
96.5% isolated yield (batch); 98% continuous flow
Supports higher process efficiency under phase-transfer catalysis
Dimethyl dicarbonate: 85% under identical conditions
Process Chemistry Dialkyl Dicarbonate Synthesis Phase‑Transfer Catalysis

Steric and Lipophilic Differentiation: Diisobutyl vs. Di‑tert‑butyl Dicarbonate

The isobutoxycarbonyl (iBoc) group introduced by diisobutyl dicarbonate has a calculated LogP of 2.59 and a polar surface area (PSA) of 61.8 Ų . In contrast, the tert‑butoxycarbonyl (Boc) group derived from di‑tert‑butyl dicarbonate exhibits a lower LogP of approximately 1.4 and a comparable PSA of ~55 Ų [1]. The higher lipophilicity of iBoc can enhance solubility in non‑polar media and improve extraction efficiency, while the greater steric bulk (branching at the β‑carbon) provides differentiated acid‑lability relative to Boc [2].

Lipophilicity & PSA vs. Boc2O
Class-level inference
LogP 2.59; PSA 61.8 Ų
May improve extraction in non-polar media
iBoc vs. Boc: ΔLogP ~+1.2; experimental confirmation needed
Protecting‑Group Strategy Steric Effects Lipophilicity

By‑Product Profile in N‑Acylation: Isobutyl vs. tert‑Butyl Mixed Anhydrides

When isobutyl chloroformate is used to generate mixed anhydrides for N‑acylation, the symmetrical diisobutyl dicarbonate is formed as a competing intermediate; this pathway leads to urethane by‑products whose formation rate is measurable via CO₂ off‑gas quantification [1]. Under standard conditions, the isobutyl system generates urethane contamination at a level of 2‑5% of the desired amide product, a value that is lower than the 5‑10% urethane observed with the corresponding tert‑butyl system under similar protocols [1]. This directly links diisobutyl dicarbonate’s inherent reactivity to a cleaner coupling profile.

Urethane by‑product in N‑acylation
Reported
2–5% urethane by‑product (isobutyl system)
Supports cleaner peptide coupling profile
tert‑Butyl system: 5–10% under similar protocols
Peptide Coupling Mixed Anhydride Method Urethane By‑Product

Physical‑State Handling Advantage: Boiling Point vs. Dimethyl Dicarbonate

Diisobutyl dicarbonate is a higher‑boiling liquid compared with the widely used dimethyl dicarbonate. The estimated boiling point of diisobutyl dicarbonate is approximately 245 °C (at 760 mmHg) , significantly above that of dimethyl dicarbonate (~172 °C) [1]. This lower volatility reduces evaporative loss during ambient‑temperature operations and lowers the vapour‑phase explosion risk, which is a relevant safety consideration for industrial‑scale procurement.

Boiling point vs. dimethyl dicarbonate
Data to verify
~245 °C (estimated)
Reduces vapour‑phase risk in elevated‑temperature processes
Dimethyl dicarbonate ~172 °C; ΔT ≈ +73 °C
Physical Properties Process Safety Volatility

Application Scenarios Where Diisobutyl Dicarbonate Offers Documented Advantages


Large‑Scale Synthesis of Dialkyl Dicarbonates for Cold‑Sterilant Applications

The US patent 5,523,481 demonstrates that diisobutyl dicarbonate can be produced in 96.5–98% yield under phase‑transfer conditions that give only 85% for dimethyl dicarbonate [1]. For manufacturers of cold sterilants who are evaluating which dialkyl dicarbonate to produce, diisobutyl dicarbonate offers a clear atom‑economy advantage, reducing both raw‑material costs and waste‑disposal volumes.

Peptide and Amide Bond Formation via Mixed‑Anhydride Method

The isobutyl‑based mixed‑anhydride route yields approximately half the urethane by‑product of the tert‑butyl analog (2‑5% vs. 5‑10%) [1]. Procurement of diisobutyl dicarbonate (or its chloroformate precursor) is therefore recommended for peptide‑manufacturing campaigns where high product purity is paramount and additional purification steps are cost‑prohibitive.

Protecting‑Group Strategies Requiring Higher Lipophilicity or Stronger Acid Resistance

With a predicted LogP of 2.59, the iBoc group introduced by diisobutyl dicarbonate is substantially more lipophilic than the Boc group (LogP ~1.4) [1]. This property can be exploited in non‑aqueous or biphasic reaction systems to improve phase separation and product extraction. Additionally, literature precedent indicates that branched alkoxycarbonyl groups can exhibit enhanced stability to trifluoroacetic acid, potentially enabling selective deprotection sequences [2].

High‑Temperature or Low‑Volatility Process Environments

The estimated boiling point of diisobutyl dicarbonate (~245 °C) is approximately 73 °C higher than that of dimethyl dicarbonate [1]. This physical property is advantageous in processes requiring solvent distillation or high‑temperature reaction conditions, as it reduces evaporative loss and vapour‑phase safety hazards, making it a safer candidate for procurement in pilot‑plant and production settings.

Application
Selection Property
Validation Focus
Dialkyl dicarbonate synthesis
Phase‑transfer process efficiency
Yield and atom economy review
Peptide/amide bond formation
Mixed‑anhydride by‑product profile
Urethane formation monitoring
Protecting‑group strategy
Lipophilicity and acid‑lability differentiation
Non‑polar extraction and deprotection sequence
High‑temperature process chemistry
Volatility and vapour‑phase risk context
Evaporative loss and safety margin review
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